
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is a chemical compound with a molecular formula of C8H11ClO2. It is commonly referred to as Furfurylidenemalononitrile or FMN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is not well understood. However, it is believed to act as a nucleophile in various reactions, including the Michael addition reaction and the Knoevenagel condensation reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. However, it has been reported to exhibit antimicrobial and antifungal activity, indicating its potential use in the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is its versatility in organic synthesis. It can be used as a key intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of this compound is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Orientations Futures
There are several future directions for research on 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. One of the areas of interest is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in material science, including its use as a building block for the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and antibiotics.
Méthodes De Synthèse
The synthesis of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- involves the reaction of furfurylidenemalononitrile with thionyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Applications De Recherche Scientifique
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Propriétés
Numéro CAS |
194421-60-8 |
|---|---|
Formule moléculaire |
C7H9ClO3 |
Poids moléculaire |
176.6 g/mol |
Nom IUPAC |
3,3-dimethyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)3-4(9)11-5(7)6(8)10/h5H,3H2,1-2H3 |
Clé InChI |
WZXQHWLVZQOAKI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)OC1C(=O)Cl)C |
SMILES canonique |
CC1(CC(=O)OC1C(=O)Cl)C |
Synonymes |
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
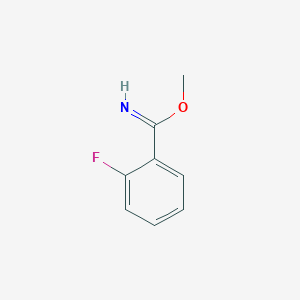
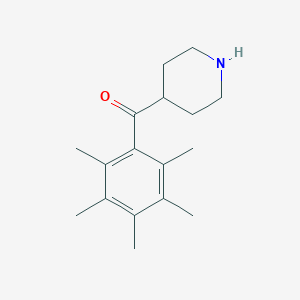

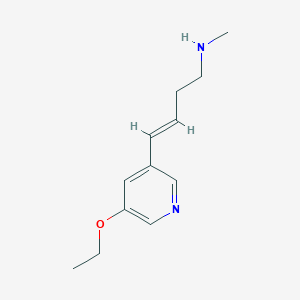
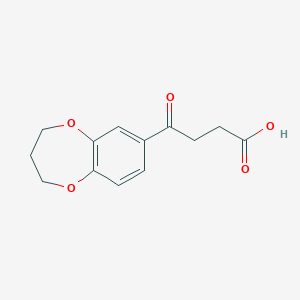
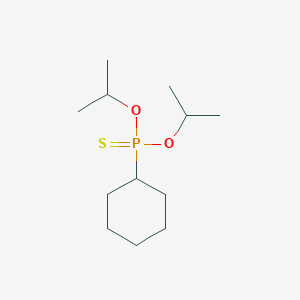
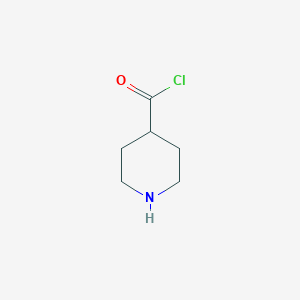
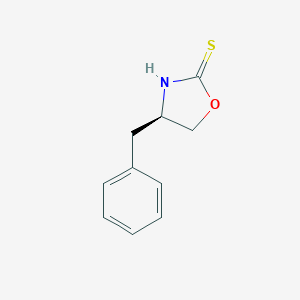
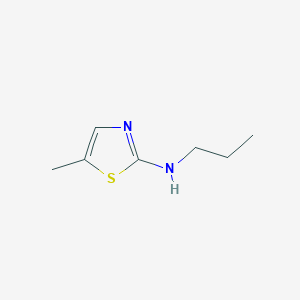
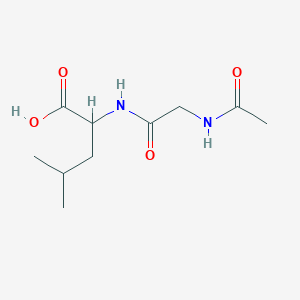
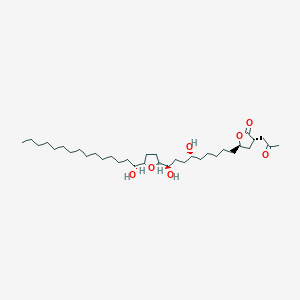

![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)